molecular formula C15H30O3 B14802503 Diheptyl carbonate CAS No. 7452-64-4

Diheptyl carbonate

Cat. No.: B14802503
CAS No.: 7452-64-4
M. Wt: 258.40 g/mol
InChI Key: ZYKOICDLSSOLAN-UHFFFAOYSA-N
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Description

Diheptyl carbonate is an organic compound belonging to the class of dialkyl carbonates. It is characterized by its chemical structure, which consists of two heptyl groups attached to a carbonate group. This compound is known for its applications as a plasticizer and solvent, offering an environmentally friendly alternative to traditional phthalate-based plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:

(CH3O)2CO+2C7H15OHC7H15OCOOC7H15+2CH3OH\text{(CH}_3\text{O)}_2\text{CO} + 2\text{C}_7\text{H}_{15}\text{OH} \rightarrow \text{C}_7\text{H}_{15}\text{OCOOC}_7\text{H}_{15} + 2\text{CH}_3\text{OH} (CH3​O)2​CO+2C7​H15​OH→C7​H15​OCOOC7​H15​+2CH3​OH

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.

    Transesterification: It can react with other alcohols to form different dialkyl carbonates.

    Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Hydrolysis: Heptanol and carbon dioxide.

    Transesterification: Different dialkyl carbonates.

    Oxidation: Heptanoic acid and carbon dioxide.

Scientific Research Applications

Diheptyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a green solvent and plasticizer in polymer chemistry.

    Biology: Investigated for its biocompatibility and potential use in biomedical devices.

    Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.

    Industry: Employed in the production of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.

Comparison with Similar Compounds

  • Diethyl carbonate
  • Dimethyl carbonate
  • Dibutyl carbonate

Comparison: Diheptyl carbonate is unique due to its longer alkyl chains, which provide better plasticizing efficiency and lower volatility compared to shorter-chain carbonates like diethyl carbonate and dimethyl carbonate. This makes it particularly suitable for applications requiring high-performance plasticizers with minimal environmental impact.

Properties

CAS No.

7452-64-4

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

diheptyl carbonate

InChI

InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ZYKOICDLSSOLAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)OCCCCCCC

Origin of Product

United States

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